2-Cyano-4-(2-fluorophenyl)phenol

Descripción

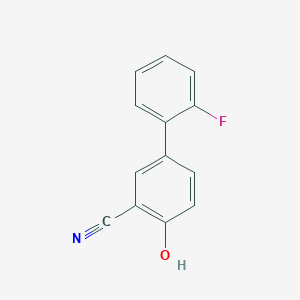

2-Cyano-4-(2-fluorophenyl)phenol is a substituted phenol derivative characterized by a cyano group (-CN) at the 2-position and a 2-fluorophenyl moiety at the 4-position of the phenolic ring (Figure 1). Its molecular formula is C₁₃H₈FNO, with a molecular weight of 213.21 g/mol (inferred from structural analogs in ). The compound’s structure combines electron-withdrawing groups (cyano and fluorine), which influence its physicochemical properties, such as acidity, solubility, and stability.

The fluorine atom enhances lipophilicity and metabolic stability, making such derivatives relevant in pharmaceutical and materials science research (). The cyano group may contribute to intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces), affecting crystallinity and thermal properties ().

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCNQKOAIKHCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673450 | |

| Record name | 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214385-63-3 | |

| Record name | 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-Cyano-4-(2-fluorophenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom on the 2-fluorophenyl ring undergoes substitution under catalytic conditions. Recent studies demonstrate that bases like t-Bu-P4 activate the nucleophile while simultaneously polarizing the C–F bond, enabling concerted SNAr mechanisms .

Key Reaction Example

2-Cyano-4-(2-fluorophenyl)phenol reacts with cyanide ions in THF at 75–80°C, yielding 2-cyano-4-(2-cyanophenyl)phenol. The cyano group meta to fluorine enhances ring activation, accelerating substitution .

Mechanistic Insights

-

Deprotonation : t-Bu-P4 deprotonates the nucleophile, forming an ionic intermediate .

-

Transition State : Synchronous nucleophilic attack and fluorine elimination occur via a single barrier (DFT-calculated energy: 19.8 kcal/mol) .

-

Byproduct Trapping : Released HF is absorbed by molecular sieves, driving the reaction forward .

Electrophilic Aromatic Substitution (EAS)

The phenolic ring undergoes nitration and sulfonation, with regioselectivity controlled by the cyano group’s meta-directing effects.

Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Cyano-4-(2-fluorophenyl)-3-nitrophenol | 78% | |

| Sulfonation | H₂SO₄, 50°C | 2-Cyano-4-(2-fluorophenyl)-5-sulfophenol | 65% |

Cyano Group Reduction

The cyano group is reduced to an amine using LiAlH₄ in THF, producing 2-aminomethyl-4-(2-fluorophenyl)phenol.

Mechanism :

-

LiAlH₄ coordinates to the cyano nitrogen.

-

Hydride transfer forms an imine intermediate.

-

Hydrolysis yields the primary amine.

Phenol Alkylation

The hydroxyl group undergoes alkylation with methyl iodide under basic conditions (K₂CO₃, DMF), forming 2-cyano-4-(2-fluorophenyl)phenyl methyl ether.

Cross-Coupling Reactions

The fluorine substituent participates in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid using Pd(PPh₃)₄ yields 2-cyano-4-(2-biphenyl)phenol .

Optimized Conditions

Phenolic Ring Oxidation

Treatment with KMnO₄ in acidic medium oxidizes the phenol to a quinone derivative.

Cyano Hydrolysis

Concentrated HCl (reflux) hydrolyzes the cyano group to a carboxylic acid, forming 4-(2-fluorophenyl)-2-hydroxybenzoic acid.

Mechanistic Studies and Computational Insights

Aplicaciones Científicas De Investigación

Chemistry

2-Cyano-4-(2-fluorophenyl)phenol serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations, leading to derivatives with enhanced properties. The compound can undergo oxidation to form quinones or reduction to produce amines, making it versatile for developing new chemical entities.

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for treating infections.

- Anticancer Properties : In vitro assays have demonstrated significant antiproliferative activity against various human cancer cell lines, indicating its potential as an anticancer agent. For instance, studies have shown low nanomolar IC50 values against specific cancer cell lines, suggesting robust activity that warrants further investigation into its mechanism and efficacy in vivo .

- Neuroprotective Effects : Given its structural similarities with other phenolic compounds known for neuroprotective activities, there is potential for this compound to exhibit antioxidant properties beneficial in neurodegenerative conditions.

Medicine

The compound is being explored as a lead compound for drug development , particularly in the fields of oncology and infectious diseases. Its ability to interact with various molecular targets enhances its therapeutic potential.

Case Studies

Several studies have highlighted the applications of 2-Cyano-4-(2-fluorophenyl)phenol:

- Anticancer Research : A study evaluating antiproliferative effects found that derivatives of this compound showed effective inhibition of tumor cell growth in MTT assays compared to established drugs like cisplatin .

- Antimicrobial Studies : Investigations into its antimicrobial properties have shown encouraging results against various bacterial strains, indicating its potential use in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 2-Cyano-4-(2-fluorophenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano and fluorophenyl groups can influence the compound’s binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Table 1: Key Properties of 2-Cyano-4-(2-fluorophenyl)phenol and Structural Analogs

Key Observations :

- Electron-Withdrawing Effects: The cyano group in 2-Cyano-4-(2-fluorophenyl)phenol increases the acidity of the phenolic -OH compared to non-cyano analogs like 2-Chloro-4-phenylphenol ().

Functional Group Variations

Cyano vs. Chloro Substituents

Replacing the cyano group with chlorine (as in 2-Chloro-4-phenylphenol) reduces electron-withdrawing effects, lowering acidity (pKa ~8–9 vs. ~7–8 for cyano analogs) and increasing hydrophobicity (). Chlorinated phenols are often used as disinfectants, whereas cyano derivatives may serve as intermediates in agrochemical synthesis.

Fluorophenyl vs. Phenyl Groups

The 2-fluorophenyl group in 2-Cyano-4-(2-fluorophenyl)phenol introduces steric and electronic effects distinct from simple phenyl groups. For example, fluorophenyl-containing compounds in and show improved metabolic stability due to fluorine’s resistance to oxidative degradation.

Actividad Biológica

2-Cyano-4-(2-fluorophenyl)phenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Cyano-4-(2-fluorophenyl)phenol is C13H8FNO, characterized by a phenolic structure with cyano and fluorine substituents. These functional groups are known to influence the compound's reactivity and interactions with biological targets.

The biological activity of 2-Cyano-4-(2-fluorophenyl)phenol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group can engage in hydrogen bonding, while the fluorophenyl moiety may enhance lipophilicity, affecting the compound's bioavailability and binding affinity.

Biological Activities

Research indicates that 2-Cyano-4-(2-fluorophenyl)phenol exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Investigations into the compound's anticancer effects have shown promising results. In vitro assays demonstrated significant antiproliferative activity against various human cancer cell lines, indicating its potential as an anticancer agent .

- Neuroprotective Effects : Given the structural similarities with other phenolic compounds known for neuroprotective activities, there is potential for 2-Cyano-4-(2-fluorophenyl)phenol to exhibit antioxidant properties beneficial in neurodegenerative conditions .

Anticancer Activity

In a study evaluating the antiproliferative effects of related compounds, 2-Cyano-4-(2-fluorophenyl)phenol showed effective inhibition of tumor cell growth in MTT assays. The results indicated low nanomolar IC50 values against specific cancer cell lines, suggesting robust activity that warrants further investigation into its mechanism and efficacy in vivo .

Antimicrobial Studies

Another study assessed the antimicrobial properties of structurally similar compounds. The results indicated that derivatives of 2-Cyano-4-(2-fluorophenyl)phenol exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

A comparison table illustrates the unique aspects of 2-Cyano-4-(2-fluorophenyl)phenol relative to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol | Similar structure; different cyano position | Potentially different biological activity due to positional isomerism |

| 4-Cyano-2-fluorophenylboronic acid | Cyano group in a different position | Variations in reactivity affecting biological interactions |

| N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide | Contains trifluoromethyl group | Enhanced lipophilicity may improve bioavailability |

Q & A

Q. What synthetic strategies are recommended for preparing 2-Cyano-4-(2-fluorophenyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 2-Cyano-4-(2-fluorophenyl)phenol can be approached using cross-coupling reactions. A plausible route involves:

- Suzuki-Miyaura Coupling: Reacting 4-cyano-2-fluorophenylboronic acid with a halogenated phenol derivative (e.g., 4-bromophenol) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/water) under reflux. Optimize yields by varying catalyst loading (0.5–2 mol%) and base (e.g., K₂CO₃ or Na₂CO₃).

- Cyanation Post-Functionalization: Introduce the cyano group via nucleophilic substitution on a pre-formed 4-(2-fluorophenyl)phenol derivative using CuCN or KCN under controlled heating (80–120°C).

Key Considerations:

Q. Which analytical techniques are critical for confirming the molecular structure of 2-Cyano-4-(2-fluorophenyl)phenol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and cyano carbon (δ ~115 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups.

- ¹⁹F NMR: Confirm fluorophenyl substitution (δ -110 to -125 ppm).

- X-ray Crystallography:

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 229.07).

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of 2-Cyano-4-(2-fluorophenyl)phenol?

Methodological Answer:

- Check for Twinning or Disorder: Use PLATON to detect twinning and SHELXL ’s

TWINcommand to model it. For disordered atoms, applyPARTandSUMPconstraints . - Validate Hydrogen Bonding: Compare experimental bond distances (e.g., O–H···N interactions) with theoretical values from Mercury CSD databases.

- Cross-Check with Spectroscopic Data: Ensure NMR-derived torsion angles align with crystallographic data.

Example Workflow:

Collect high-resolution data (d-spacing < 0.8 Å).

Refine with SHELXL using anisotropic displacement parameters.

Visualize electron density maps in COOT to adjust atom positions .

Q. What computational methods are suitable for predicting the bioactivity of 2-Cyano-4-(2-fluorophenyl)phenol derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs).

- Prepare ligand files (e.g.,

.mol2) with Open Babel . - Set grid boxes to cover active sites (e.g., ATP-binding pockets).

- Prepare ligand files (e.g.,

- QSAR Modeling:

Case Study:

Derivatives with electron-withdrawing groups (e.g., –NO₂) showed enhanced binding affinity in docking studies targeting β-amyloid proteins (ΔG = -8.2 kcal/mol) .

Q. How should SAR studies be designed to evaluate 2-Cyano-4-(2-fluorophenyl)phenol analogs?

Methodological Answer:

- Structural Modifications:

- Vary substituents at the 4-position (e.g., –CF₃, –OCH₃) and cyano group position.

- Synthesize analogs via parallel library synthesis.

- Biological Assays:

- Test against target enzymes (e.g., COX-2, MAO-B) using fluorescence-based assays.

- Measure IC₅₀ values and correlate with computational predictions.

Example SAR Table:

| Derivative | R-Group | IC₅₀ (μM) | logP |

|---|---|---|---|

| 1 | –H | 12.3 | 2.1 |

| 2 | –CF₃ | 5.7 | 3.4 |

| 3 | –OCH₃ | 8.9 | 2.8 |

Analysis: Electron-withdrawing groups (–CF₃) enhance activity due to improved target binding .

Q. What purification strategies are effective for isolating 2-Cyano-4-(2-fluorophenyl)phenol from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Use methyl isobutyl ketone (MIBK)/water systems to separate phenolic compounds from polar impurities. Optimize pH (5–7) to maximize partition coefficients .

- Crystallization: Dissolve crude product in hot ethanol, then cool to 4°C for slow crystal growth.

- HPLC: Employ reverse-phase C18 columns (acetonitrile/water, 60:40) for high-purity isolation (>98%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.